molecular formula C19H14ClF3N4O3S2 B2613927 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392299-07-9

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No. B2613927
CAS RN: 392299-07-9
M. Wt: 502.91
InChI Key: HAPVJARNZIXIJQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a trifluoromethyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the trifluoromethyl group could introduce steric hindrance and influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Photodynamic Therapy Applications

A study explored the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their potential in photodynamic therapy due to excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features are crucial for Type II photosensitizers used in treating cancer, suggesting that compounds with a similar chemical framework, including the mentioned benzamide derivative, could possess valuable photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Potential

Another study focused on synthesizing and screening a series of derivatives for antimicrobial activity. This research demonstrated that certain benzamide derivatives possess inhibitory actions against both bacterial and fungal infections. The findings indicate that structurally related compounds, including our compound of interest, may offer valuable therapeutic interventions for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Molecular Interaction Modeling

Further investigation into the molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, through acylation reactions and characterization techniques, offers insights into intermolecular interactions. These studies contribute to our understanding of how such compounds might interact within biological systems, facilitating their application in drug design and development (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Anticonvulsant Properties

Research into 4-thiazolidinone derivatives as benzodiazepine receptor agonists reveals some compounds' anticonvulsant activities. These findings suggest that compounds with a similar structural basis could potentially be explored for their effects on benzodiazepine receptors, which are highly involved in pharmacological properties related to sedative, hypnotic, and anticonvulsant effects (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. This could include developing efficient synthetic routes, studying its reactivity, and screening it for potential biological activities .

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O3S2/c1-30-12-5-2-10(3-6-12)16(29)25-17-26-27-18(32-17)31-9-15(28)24-14-8-11(19(21,22)23)4-7-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPVJARNZIXIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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